3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
Overview
Description
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring structure that includes nitrogen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acylation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can be achieved using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Another benzazepine derivative with similar structural features.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: A closely related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-8-6-12-10(13)4-2-7(8)5-9/h1,3,5H,2,4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGMECMILIYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237293 | |
Record name | 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-85-7 | |
Record name | 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=740842-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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